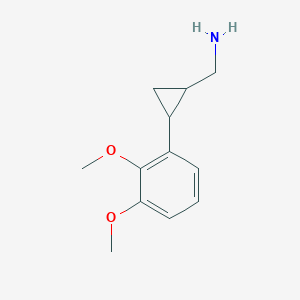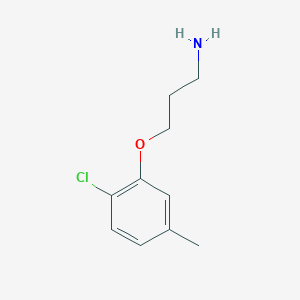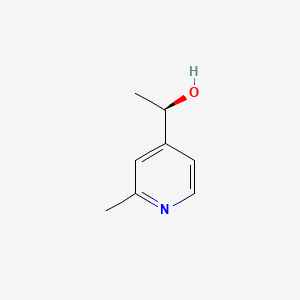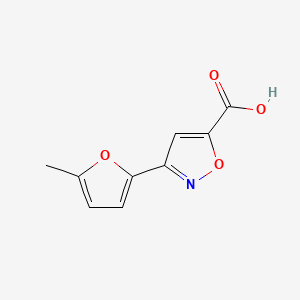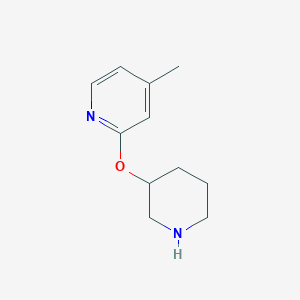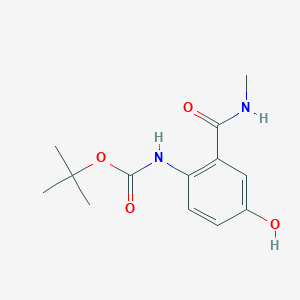
Tert-butyl 2-(methylcarbamoyl)-4-hydroxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-hydroxy-2-(methylcarbamoyl)phenyl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate has been extensively studied for its potential therapeutic applications. In medicinal chemistry, it has shown promise as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . Additionally, it has been investigated for its protective effects on astrocytes, which are crucial for maintaining neuronal health . The compound’s ability to prevent amyloid beta peptide aggregation and fibril formation makes it a potential candidate for Alzheimer’s disease treatment.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets. As a β-secretase and acetylcholinesterase inhibitor, it prevents the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, thereby reducing the formation of amyloid plaques . Additionally, its acetylcholinesterase inhibitory activity enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .
Comparison with Similar Compounds
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate can be compared with other carbamate derivatives such as:
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: This compound also exhibits biological activity but differs in its specific molecular targets and applications.
Tert-butyl N-[4-hydroxy-3-(methylcarbamoyl)phenyl]carbamate: Similar in structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate lies in its dual inhibitory activity on β-secretase and acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10-6-5-8(16)7-9(10)11(17)14-4/h5-7,16H,1-4H3,(H,14,17)(H,15,18) |
InChI Key |
ACSHLQZISBRTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
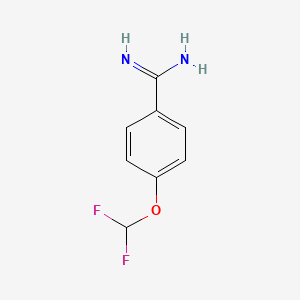
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
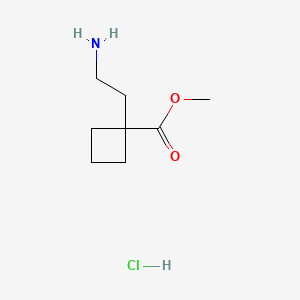
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
